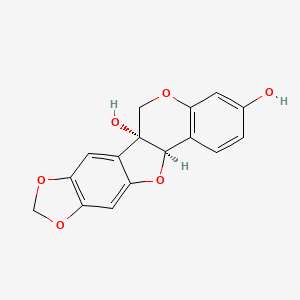

(+)-6a-Hydroxymaackiain

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-6a-hydroxymaackiain is a member of the class of pterocarpans that is (6aS,11aS)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene which is substituted by a hydroxy group at position 3, a second hydroxy group at position 6a (resulting in the CIP stereochemical designation changing to R,R), and a methylenedioxy group at positions 8-9. It is a metabolite of the pea phytoalexin (+)-pisatin, produced by the pea-pathogenic Fusarium oxysporum forma specialis pisi, and a number of other fungi, including Fusarium anruioides, Fusarium avenaceum, Mycosphaerella pinodes, and Stemphylium botryosum. It is a member of pterocarpans and a tertiary alcohol. It derives from a (+)-maackiain.

Aplicaciones Científicas De Investigación

Role in Plant Defense Mechanisms

(+)-6a-Hydroxymaackiain serves as a precursor in the biosynthesis of the phytoalexin pisatin, which is crucial for plant defense against pathogens. It is produced by plants such as Pisum sativum (pea) in response to microbial infections, particularly from fungi like Nectria hematococca and Fusarium oxysporum .

Biosynthesis Studies

Research has demonstrated that feeding cell cultures with this compound leads to the production of pisatin, confirming its role in the biosynthetic pathway .

Key Findings

- In studies involving Medicago truncatula, feeding with this compound resulted in detectable levels of pisatin, highlighting its functional importance in other legumes .

- The kinetics of the methylation reaction catalyzed by methyltransferases indicate that this compound has a relatively low apparent Km value, suggesting high affinity for the enzyme .

Therapeutic Potential

While primarily studied for its role in plant defense, there is emerging interest in the potential therapeutic applications of this compound due to its structural properties and biological activities.

Potential Applications

- Antimicrobial Properties : Given its role in synthesizing pisatin, which exhibits antifungal activity, there may be potential for developing new antimicrobial agents based on this compound.

- Cancer Research : Pterocarpans have been studied for their anticancer properties; thus, further exploration into this compound may reveal similar benefits .

Study 1: Induction of Biosynthetic Pathways

In a study by Preisig et al., it was shown that treatment with CuCl2 induced the expression of enzymes involved in the biosynthesis of pisatin from this compound. This study highlighted the compound's significance during stress responses in pea plants .

Study 2: Functional Analysis in Medicago truncatula

Research on Medicago truncatula demonstrated that feeding with this compound led to increased levels of pisatin, confirming its biosynthetic role across different legume species .

Análisis De Reacciones Químicas

O-Methylation to Form Pisatin

The terminal step in (+)-pisatin biosynthesis involves the 3-O-methylation of (+)-6a-hydroxymaackiain. This reaction is catalyzed by hydroxymaackiain 3-O-methyltransferase (HMM) , using S-adenosylmethionine (SAM) as the methyl donor .

Key Findings:

Structural studies of HMM homologs (e.g., HI4'OMT from Medicago truncatula) reveal conserved substrate-binding pockets that accommodate both isoflavonoids and pterocarpans, enabling dual functionality .

Enzymatic Reduction in Biosynthetic Pathways

This compound is synthesized via the reduction of earlier intermediates. RNA interference (RNAi) studies demonstrate:

-

Silencing hydroxyisoflavanone-4′-O-methyltransferase (HI4MOT) disrupts the pathway, causing accumulation of precursors like 2,7,4′-trihydroxyisoflavanone and daidzein instead of HMK .

-

Sophorol reductase (SOR) and isoflavone reductase (IFR) are upstream enzymes critical for generating HMK precursors .

Role in Plant Defense Mechanisms

HMK is a pivotal intermediate in phytoalexin biosynthesis. Key observations include:

Comparative Substrate Reactivity

Enzymatic assays highlight HMK’s preferential methylation over structurally similar compounds:

| Substrate | Relative Methylation Rate |

|---|---|

| This compound | 100% (Reference) |

| (+)-Maackiain | <10% |

| (−)-6a-Hydroxymaackiain | No activity |

Data derived from pea seedling extracts .

Structural Insights into Catalysis

X-ray crystallography (PDB: 1ZGA) of HI4'OMT reveals:

-

A hydrophobic active site accommodating HMK’s pterocarpan backbone .

-

Hydrogen-bonding interactions between the enzyme and HMK’s hydroxyl groups at C3 and C6a .

-

Stereospecific binding ensures only the 6aR,12aR isomer is processed .

Environmental Stability and Reactivity

No direct abiotic degradation studies were identified, but its phenolic hydroxyl groups suggest potential for:

-

Oxidative coupling under alkaline conditions.

-

Esterification with acyl donors in non-enzymatic contexts.

Propiedades

Fórmula molecular |

C16H12O6 |

|---|---|

Peso molecular |

300.26 g/mol |

Nombre IUPAC |

(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol |

InChI |

InChI=1S/C16H12O6/c17-8-1-2-9-11(3-8)19-6-16(18)10-4-13-14(21-7-20-13)5-12(10)22-15(9)16/h1-5,15,17-18H,6-7H2/t15-,16+/m1/s1 |

Clave InChI |

GLMPLZUBQDAZEN-CVEARBPZSA-N |

SMILES |

C1C2(C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O |

SMILES isomérico |

C1[C@]2([C@@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O |

SMILES canónico |

C1C2(C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.